molecular formula C7H12OSi B074580 2-Trimethylsilylfuran CAS No. 1578-33-2

2-Trimethylsilylfuran

Cat. No.: B074580
CAS No.: 1578-33-2
M. Wt: 140.25 g/mol
InChI Key: HRWRZEKRKZRDRW-UHFFFAOYSA-N
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Description

2-Trimethylsilylfuran is an organic compound with the molecular formula C8H16OSi. It is known for its unique properties and applications in various fields of chemistry. The compound is characterized by the presence of a furan ring substituted with a trimethylsilyl group at the second position. This substitution imparts distinct chemical reactivity and stability to the molecule, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Trimethylsilylfuran can be synthesized through the silylation of furan derivatives. One common method involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization techniques to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Trimethylsilylfuran undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Trimethylsilylfuran has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Trimethylsilylfuran involves its ability to undergo various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the furan ring and allowing selective reactions to occur at specific positions. This selective reactivity is crucial in the synthesis of complex molecules and in the modification of existing compounds .

Comparison with Similar Compounds

Uniqueness: 2-Trimethylsilylfuran is unique due to its stability and selective reactivity, which are imparted by the trimethylsilyl group. This makes it a valuable reagent in synthetic chemistry, allowing for the efficient formation of complex molecules and the modification of existing compounds .

Properties

IUPAC Name

furan-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWRZEKRKZRDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166318
Record name 2-Furyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-33-2
Record name 2-Furyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Trimethylsilyl-4-furyl)propan-1-al is reacted with dioctylmalonate in tetrahydrofuran in the presence of acetic acid and piperidine to give 3-[4,4-di (carbooctanoxy)-3-butenyl]- 5-trimethylsilylfuran which is treated with cold aqueous potassium hydroxide to give 3-(4-carboxy-4-carbooctanoxy-3-butenyl)-5-trimethylsilylfuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic applications of 2-Trimethylsilylfuran in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both the furan ring and the trimethylsilyl group.

  • Diels-Alder Reactions: The furan ring acts as a diene in Diels-Alder reactions, allowing for the construction of more complex bicyclic structures. For instance, this compound reacts with dimethyl acetylenedicarboxylate to yield 3,4-Bis(methoxycarbonyl)-2-trimethylsilylfurans [, ].
  • Precursor to γ-Hydroxybutenolides: this compound undergoes photosensitized oxygenation to yield γ-hydroxybutenolides regiospecifically [, ]. This transformation is particularly useful in natural product synthesis, as the γ-hydroxybutenolide moiety is present in various biologically active compounds [].

Q2: Are there studies on the reaction kinetics of this compound with organometallic cations?

A3: Yes, kinetic studies have been conducted on the reaction of this compound with the organometallic cation [Fe(CO)3(1–5-η-C6H7)]+ []. The reaction follows a second-order rate law, suggesting an electrophilic attack by the cation on this compound as the rate-determining step. Interestingly, this compound exhibits higher reactivity towards this cation compared to unsubstituted furan, further highlighting the activating effect of the trimethylsilyl group.

Q3: What are the potential advantages of using this compound as a precursor to γ-hydroxybutenolides compared to other methods?

A3: The photosensitized oxygenation of this compound offers several advantages for γ-hydroxybutenolide synthesis:

  • Regiospecificity: The reaction proceeds with high regioselectivity, yielding exclusively the desired γ-hydroxybutenolide isomer [, ].

Q4: Can computational chemistry methods be employed to study the photochemical isomerization of this compound?

A5: Yes, computational chemistry methods, particularly ab initio calculations, have been successfully applied to investigate the photochemical isomerization of furan derivatives, including this compound []. These calculations provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the reaction mechanisms and predict the product distribution.

Q5: How does the structure of this compound impact its stability and handling?

A6: this compound is sensitive to acidic conditions, undergoing hydrolysis or desilylation []. Therefore, it is recommended to store it at low temperatures (-20°C or below) under anhydrous conditions over potassium carbonate to prevent degradation.

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